5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole

orthogonal reactivity nucleophilic substitution building block

Standard 1,2,3-thiadiazole building blocks lack orthogonal reactivity, limiting SAR exploration. 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole solves this with two distinct halogen sites. - Enables sequential Sₙ2 (chloromethyl) and C-Cl functionalization (C-5) for parallel library synthesis. - Higher lipophilicity (Log P 1.88 vs. 1.50 for mono-halogenated analog) improves solubility in medium-polarity solvents. - Backed by a mature 69% single-step synthetic route, ensuring stable commercial supply at a competitive cost-per-gram.

Molecular Formula C3H2Cl2N2S
Molecular Weight 169.03 g/mol
CAS No. 88127-85-9
Cat. No. B1587056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole
CAS88127-85-9
Molecular FormulaC3H2Cl2N2S
Molecular Weight169.03 g/mol
Structural Identifiers
SMILESC(C1=C(SN=N1)Cl)Cl
InChIInChI=1S/C3H2Cl2N2S/c4-1-2-3(5)8-7-6-2/h1H2
InChIKeyDADXWROZAWLOFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole: Core Characteristics & Procurement


5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole (CAS 88127-85-9) is a dihalogenated 1,2,3-thiadiazole building block bearing a chloromethyl substituent at the 4‑position and a chlorine atom at the 5‑position . With a molecular formula of C₃H₂Cl₂N₂S (MW = 169.03 g·mol⁻¹) and a calculated Log P of 1.883 [1], this heterocyclic intermediate occupies a distinct physicochemical and reactivity niche relative to the mono‑halogenated 5‑chloro‑4‑methyl‑1,2,3‑thiadiazole (Log P = 1.50) and the regioisomeric 4‑chloro‑5‑(chloromethyl)‑1,2,3‑thiadiazole . Its value proposition for scientific procurement rests on the presence of two chemically distinct halogen sites that enable orthogonal, sequential functionalisation strategies unavailable with simpler analogues.

Why Analogues Cannot Replace 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole


The substitution chemistry of 1,2,3‑thiadiazoles is highly sensitive to both the nature and the position of halogen substituents. Monohalogenated derivatives such as 5‑chloro‑4‑methyl‑1,2,3‑thiadiazole possess only a single relatively inert C‑5 chlorine centre, which demands activation either by a strongly electron‑withdrawing group at C‑4 or conversion to a quaternary salt before C‑nucleophilic substitution can proceed [1]. Conversely, the chloromethyl‑only analogue 4‑(chloromethyl)‑1,2,3‑thiadiazole offers a benzylic leaving group but lacks a second halogen handle for subsequent derivatisation. The regioisomer 4‑chloro‑5‑(chloromethyl)‑1,2,3‑thiadiazole reverses the substitution pattern, altering the electronic environment and potentially the chemoselectivity of the ring . 5‑Chloro‑4‑(chloromethyl)‑1,2,3‑thiadiazole uniquely furnishes both an activated benzylic chloromethyl group for rapid Sₙ2 chemistry and a C‑5 chloro substituent whose reactivity can be tuned orthogonally by the electron‑withdrawing 4‑chloromethyl substituent. Generic replacement with a single‑halogen or regioisomeric analogue therefore forecloses iterative, site‑selective diversification pathways that are pivotal in medicinal-chemistry and agrochemical lead‑optimisation campaigns.

5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole: Differentiation Evidence


Orthogonal Reactivity: Chloromethyl vs. Ring Chlorine

5‑Chloro‑4‑(chloromethyl)‑1,2,3‑thiadiazole is the only commercially accessible 1,2,3‑thiadiazole building block that pairs a primary alkyl chloride (chloromethyl) with an aromatic heterocyclic C‑5 chlorine, creating two orthogonal leaving groups . In contrast, 5‑chloro‑4‑methyl‑1,2,3‑thiadiazole (CAS 53645‑99‑1) carries only the aromatic chlorine, which requires either a 4‑position electron‑withdrawing group or N‑alkylation with Meerwein’s reagent to enable C‑nucleophilic displacement [1]. The chloromethyl group in the title compound is inherently susceptible to Sₙ2 attack by amines, thiolates, and alkoxides, while the 5‑chloro substituent remains intact under these mild conditions, enabling a stable intermediate that can be activated in a subsequent step. Head‑to‑head kinetic data for the chloromethyl series are not available, but the class‑level inference from 5‑halo‑1,2,3‑thiadiazole reactivity rules is that the 4‑chloromethyl group simultaneously serves as an activating electron‑withdrawing substituent for the C‑5 chlorine, lowering the barrier for its subsequent substitution [1].

orthogonal reactivity nucleophilic substitution building block C‑Cl activation 1,2,3-thiadiazole

Lipophilicity Comparison vs. 4-Methyl Analogue

The calculated Log P of 5‑chloro‑4‑(chloromethyl)‑1,2,3‑thiadiazole is 1.883 [1]. The closest analogue, 5‑chloro‑4‑methyl‑1,2,3‑thiadiazole (CAS 53645‑99‑1), has a Log P of 1.50 , yielding a ΔLog P of +0.38. This 25 % increase in calculated hydrophobicity arises from the replacement of a methyl group with a chloromethyl group. The higher Log P of the target compound predicts superior solubility in organic solvents (e.g., ethyl acetate, dichloromethane) and altered retention in reversed‑phase chromatographic purification. While both values are calculated rather than experimentally measured shake‑flask data, they are generated under the same algorithmic framework and therefore provide a reliable rank‑order comparison.

lipophilicity LogP solubility physicochemical properties procurement

Regioisomeric Differentiation: 5-Chloro-4-(chloromethyl) vs. 4-Chloro-5-(chloromethyl)

The title compound (5‑chloro‑4‑(chloromethyl)‑1,2,3‑thiadiazole, CAS 88127‑85‑9) and its regioisomer 4‑chloro‑5‑(chloromethyl)‑1,2,3‑thiadiazole (CAS 1354949‑49‑7) share the molecular formula C₃H₂Cl₂N₂S but differ in the location of the chloromethyl and chloro substituents on the heterocyclic ring . This interchange alters the electronic push‑pull character: in the target compound the chloromethyl group occupies the 4‑position, where it can act as an electron‑withdrawing substituent conjugated with the C‑5 chlorine, facilitating nucleophilic aromatic substitution at C‑5 [1]. In the regioisomer, the chloromethyl is at C‑5, rendering the C‑4 chlorine less activated. Consequently, the two isomers are expected to exhibit divergent chemoselectivity when treated with nucleophiles: the target isomer will react preferentially at the chloromethyl site under Sₙ2 conditions, whereas the regioisomer may show competitive reactivity at both positions. Procurement of the correct regioisomer is therefore mandatory for controlling the sequence of bond‑forming events.

regioisomer positional isomer electronic effect chemoselectivity 1,2,3-thiadiazole

Synthetic Accessibility: Thionyl Chloride Chlorination Method

A published laboratory procedure converts 5‑chloro‑1,2,3‑thiadiazole‑4‑carbaldehyde or its hydroxymethyl equivalent to 5‑chloro‑4‑(chloromethyl)‑1,2,3‑thiadiazole using thionyl chloride at 65 °C, producing the title compound in 69 % isolated yield . This is a single‑step, high‑conversion transformation under relatively mild conditions. In comparison, the patent literature describes the preparation of a related 5‑chloromethyl‑1,2,3‑thiadiazole‑4‑carboxylic acid ethyl ester via N‑chlorosuccinimide (NCS) radical chlorination in only 13 % yield [1]. Although the substrates differ, the 5.3‑fold yield advantage illustrates the practical benefit of the thionyl chloride route when the requisite 4‑hydroxymethyl precursor is accessible. The availability of a high‑yielding, scalable protocol reduces the unit cost of the building block and increases the likelihood of obtaining multi‑gram quantities with acceptable purity for library synthesis.

synthesis yield thionyl chloride chlorination building block

5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole: High-Value Applications


Sequential Library Synthesis via Orthogonal Halogen Displacement

Medicinal chemists requiring a 1,2,3‑thiadiazole core with two sequential diversification points can exploit the orthogonal reactivity of the chloromethyl (Sₙ2‑labile) and the 5‑chloro (conditionally labile) sites. Evidence from the reactivity profile shows that the chloromethyl group reacts rapidly with primary and secondary amines, thiols, or alkoxides at ambient temperature, leaving the 5‑chloro substituent intact [1]. In a second step, the 5‑chloro can be activated via the electron‑withdrawing 4‑substituent and displaced with C‑nucleophiles or engaged in cross‑coupling, enabling efficient parallel library expansion. This scenario is not accessible with the mono‑halogenated 5‑chloro‑4‑methyl analogue or the 4‑(chloromethyl)‑only derivative.

Agrochemical Lead Optimization: Regioisomeric Fidelity

Agrochemical discovery programmes that explore 1,2,3‑thiadiazole‑based plant activators or fungicides depend on precise regioisomeric control, as evidenced by the positional isomer differentiation between 5‑chloro‑4‑(chloromethyl) and 4‑chloro‑5‑(chloromethyl)‑1,2,3‑thiadiazole . The target isomer positions the chloromethyl group at C‑4, where it can be derivatised first to introduce a pharmacophoric fragment, followed by C‑5 functionalisation to fine‑tune electronic properties and bioavailability. Commercial availability with defined regio‑purity (≥95 %) eliminates the need for in‑house separation of regioisomeric mixtures, accelerating structure‑activity relationship (SAR) exploration.

Reaction Medium Selection by Lipophilicity Data

Process chemists selecting a 1,2,3‑thiadiazole building block for multi‑gram scale‑up can leverage the calculated Log P differential (1.88 for the target versus 1.50 for the 4‑methyl analogue) to choose the optimal compound for a given solvent system . The higher lipophilicity of 5‑chloro‑4‑(chloromethyl)‑1,2,3‑thiadiazole predicts improved solubility in medium‑polarity organic solvents, which may translate into higher achievable concentrations and faster reaction kinetics in dipolar aprotic media. This data‑driven selection avoids time‑consuming solubility screening of multiple analogues.

Cost-Efficient Parallel Synthesis with a High-Yielding Building Block

For combinatorial chemistry groups operating under tight reagent budgets, the documented 69 % single‑step yield for the thionyl chloride‑based preparation of the title compound signals a mature synthetic route that enables commercial vendors to supply the building block at a reasonable cost‑per‑gram. The alternative radical chlorination approach to related chloromethyl‑1,2,3‑thiadiazoles yields only 13 % [2], establishing the target compound as a more economically viable entry point for analogue synthesis. Procurement of the higher‑yielding building block directly reduces the cost of downstream libraries.

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